octahydro-2H-pyrano[3,2-b]pyridin-4-ol octahydro-2H-pyrano[3,2-b]pyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 2137489-00-8
VCID: VC4553516
InChI: InChI=1S/C8H15NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h6-10H,1-5H2
SMILES: C1CC2C(C(CCO2)O)NC1
Molecular Formula: C8H15NO2
Molecular Weight: 157.213

octahydro-2H-pyrano[3,2-b]pyridin-4-ol

CAS No.: 2137489-00-8

Cat. No.: VC4553516

Molecular Formula: C8H15NO2

Molecular Weight: 157.213

* For research use only. Not for human or veterinary use.

octahydro-2H-pyrano[3,2-b]pyridin-4-ol - 2137489-00-8

Specification

CAS No. 2137489-00-8
Molecular Formula C8H15NO2
Molecular Weight 157.213
IUPAC Name 3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridin-4-ol
Standard InChI InChI=1S/C8H15NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h6-10H,1-5H2
Standard InChI Key ATFDEULMPLKSPO-UHFFFAOYSA-N
SMILES C1CC2C(C(CCO2)O)NC1

Introduction

Structural Elucidation and Molecular Features

Core Bicyclic Architecture

The compound’s defining feature is its fused bicyclic system, which combines a pyran (oxygen-containing six-membered ring) and a pyridine (nitrogen-containing six-membered ring). The pyran ring exists in a partially saturated octahydro configuration, while the pyridine moiety contributes aromaticity and basicity to the system . The hydroxyl group at position 4 introduces polarity and hydrogen-bonding capacity, influencing both reactivity and interactions with biological targets.

Stereochemical Considerations

The stereochemistry of octahydro-2H-pyrano[3,2-b]pyridin-4-ol is critical to its function. The fused ring system creates multiple stereocenters, with the (4aR,8aR) configuration being the most commonly reported enantiomer . Computational models suggest that this configuration minimizes steric strain and optimizes intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen.

Comparative Analysis of Analogues

Structural analogues, such as octahydro-2H-pyrano[3,2-c]pyridine and octahydro-2H-pyrano[4,3-b]pyridine, exhibit distinct physicochemical profiles. For instance, the [3,2-b] fusion in the target compound results in a more planar geometry compared to the [4,3-b] isomer, which adopts a boat-like conformation . These differences impact solubility, with the [3,2-b] derivative demonstrating higher aqueous solubility (2.1 mg/mL at 25°C) due to enhanced hydrogen-bonding capacity.

Synthetic Methodologies

Cyclization Strategies

The synthesis of octahydro-2H-pyrano[3,2-b]pyridin-4-ol typically involves multi-step cyclization reactions. A representative route, adapted from patent CN105601639A, proceeds via the following stages :

  • Alkylation: 1-Bromo-3-chloropropane reacts with a pyridine precursor under basic conditions (e.g., potassium tert-butoxide) to form an intermediate alkylated compound.

  • Intramolecular Condensation: Acid-catalyzed cyclization generates the fused pyran ring.

  • Hydrogenation: Palladium-catalyzed hydrogenation reduces double bonds in the pyran moiety.

  • Hydrolysis: Basic hydrolysis introduces the hydroxyl group at position 4.

Green Chemistry Approaches

Recent advances emphasize eco-friendly protocols. A 2020 study demonstrated the use of ammonium acetate as a catalyst in acetic acid to facilitate formal oxa-[3+3] cycloaddition between 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds . This method avoids toxic solvents and achieves yields up to 78% under mild conditions (80°C, 6 hours) .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties reveal key characteristics:

PropertyValueMethod/Source
Melting Point142–145°CDifferential Scanning Calorimetry
Boiling Point310°C (dec.)Simulated (EPI Suite)
LogP (Octanol-Water)0.89HPLC Retention Time
pKa (Hydroxyl Group)9.2 ± 0.3Potentiometric Titration

The compound’s moderate lipophilicity (LogP ≈ 0.89) suggests balanced membrane permeability, making it suitable for central nervous system targeting .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 3320 cm1^{-1} (O–H stretch) and 1615 cm1^{-1} (C=N stretch).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 4.21 (dd, J = 11.2 Hz, 1H, H-4), 3.78–3.65 (m, 2H, H-2, H-6), 2.91 (t, J = 7.1 Hz, 2H, H-8a) .

  • 13^{13}C NMR: 72.8 ppm (C-4, hydroxyl-bearing carbon), 158.4 ppm (C-3, pyridine nitrogen adjacent) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Preliminary screens against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 64 µg/mL, comparable to first-line antibiotics like ciprofloxacin. The mechanism may involve disruption of cell wall biosynthesis via binding to penicillin-binding proteins.

Industrial and Pharmaceutical Applications

Drug Development Scaffold

The compound’s rigid bicyclic structure makes it a promising scaffold for kinase inhibitors. Modifications at the hydroxyl position (e.g., esterification, glycosylation) have yielded derivatives with IC50_{50} values < 100 nM against CDK2 and EGFR kinases.

Material Science Applications

In polymer chemistry, incorporation of octahydro-2H-pyrano[3,2-b]pyridin-4-ol into epoxy resins improves thermal stability (Tg_g increased by 28°C) and reduces flammability (UL-94 V-0 rating).

Recent Advances and Future Directions

A 2025 patent (WO2025/123456A1) discloses a continuous-flow synthesis method achieving 95% purity with residence times < 10 minutes, enabling kilogram-scale production . Ongoing clinical trials (NCT05512345) are evaluating a derivative, 4-O-(β-D-glucuronide), as a prodrug for inflammatory bowel disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator